molecular formula C17H22N4O3 B11036122 N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11036122
M. Wt: 330.4 g/mol
InChI Key: XMXYYDNDRPXIIL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[2-(piperidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide
  • N-(4-methylphenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Uniqueness

N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide is unique due to the presence of the morpholine group, which may confer specific biological activities and chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H22N4O3/c1-12-2-4-14(5-3-12)19-15(22)10-13-11-18-17(20-16(13)23)21-6-8-24-9-7-21/h2-5,13H,6-11H2,1H3,(H,19,22)(H,18,20,23)

InChI Key

XMXYYDNDRPXIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CN=C(NC2=O)N3CCOCC3

Origin of Product

United States

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